2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Catalog No.
S1901217
CAS No.
37503-42-7
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxyl...

CAS Number

37503-42-7

Product Name

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

IUPAC Name

2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2

InChI Key

PHSXOZKMZYKHLY-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C(=O)OCCO

Canonical SMILES

C1C2CC(C1C=C2)C(=O)OCCO

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound characterized by a bicyclic structure featuring a hydroxyl group and a carboxylate ester. Its molecular formula is C10H14O3C_{10}H_{14}O_3, and it has a molar mass of approximately 182.22 g/mol. The compound is noted for its unique bicyclic framework, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the hydroxyl group enhances its solubility in polar solvents, while the bicyclic structure provides rigidity and steric hindrance, influencing its chemical behavior.

There is no current information available regarding the specific mechanism of action of HEBECE in biological systems or its interaction with other compounds.

  • Potential irritation: The ester and hydroxyl groups might cause skin or eye irritation upon contact.
  • Unknown flammability: Standard safety practices for handling organic liquids should be followed until flammability data becomes available.

  • Esterification: The compound can undergo esterification reactions with various alcohols to form different esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group can be reduced, potentially leading to the formation of alcohol derivatives.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions involving the carbonyl carbon.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

While specific biological activities of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of bicyclic compounds often exhibit antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound may contribute to its biological activity, warranting further investigation into its pharmacological potential.

The synthesis of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be achieved through various methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functionalization steps.
  • Esterification Reaction: Reacting sodium 5-norbornene-2-carboxylate with 2-hydroxyethyl bromide or chloride can yield the desired ester directly.
  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation of related bicyclic compounds may provide a pathway to synthesize this compound.

These methods reflect the compound's synthetic accessibility and versatility in organic chemistry.

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a valuable precursor in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features may also make it suitable for applications in polymer chemistry and materials science, where rigidity and functional group diversity are advantageous.

Several compounds share structural similarities with 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate:

Compound NameStructural FeaturesUnique Aspects
NorcamphorLacks double bond; contains a carbonyl groupMore saturated structure; different reactivity
NorborneneBicyclic structure with different functional groupsMore reactive due to double bond
NorbornadieneContains two double bondsHigher reactivity due to multiple unsaturations
Tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylateContains tert-butyl group; similar bicyclic structureBulky substituent affects sterics and reactivity
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylateSimilar ester functionalityDifferent alkyl substituent influences properties

Uniqueness: 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is distinguished by its combination of a hydroxyl group and a carboxylic acid derivative within a rigid bicyclic framework, offering distinct reactivity patterns compared to its analogs.

The compound 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate represents a complex bicyclic ester derivative with a well-defined nomenclature system according to International Union of Pure and Applied Chemistry conventions [1]. The systematic name follows the bicyclic nomenclature format where the bicyclo[2.2.1]heptene core structure is clearly identified with appropriate position numbering [1].

The compound possesses the molecular formula C₁₀H₁₄O₃ with a molecular weight of 182.22 grams per mole [1]. The Chemical Abstracts Service registry number is 37503-42-7, providing unique identification within chemical databases [1]. Alternative systematic names include "2-Hydroxyethyl 5-norbornene-2-carboxylate" and "Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxyethyl ester," which emphasize different aspects of the molecular structure [1].

The International Chemical Identifier representation is InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2, while the corresponding InChIKey is PHSXOZKMZYKHLY-UHFFFAOYSA-N [1]. The Simplified Molecular Input Line Entry System notation is C1C2CC(C1C=C2)C(=O)OCCO, providing a concise structural representation [1].

Molecular Geometry and Conformational Analysis

The bicyclo[2.2.1]heptene system exhibits distinctive geometric characteristics due to its rigid bridged structure [2] [3]. The molecular geometry demonstrates significant conformational constraints imposed by the bicyclic framework, which restricts rotation and flexibility compared to acyclic analogs [3] [4].

Crystallographic studies of related bicyclo[2.2.1]heptene derivatives reveal that the norbornene structure adopts a monoclinic space group P21/c at low temperatures, with unit cell parameters a = 7.6063(9) Å, b = 8.6220(1) Å, c = 8.749(1) Å, and β = 97.24(1)° at 85 Kelvin [5]. The molecular structure demonstrates Cs symmetry as observed in gas-phase studies.

The bicycle structure induces two primary types of conformational constraints [3] [4]. Steric constraints are directly imposed by the bicyclic framework on the backbone geometry, while additional constraints limit the orientations of substituents, further reducing conformational flexibility [3]. The norbornane system tends to hamper extended conformations in favor of C7-like structures [3] [4].

Computational studies using ab initio molecular orbital calculations and molecular mechanics frameworks demonstrate that the bicyclic structure produces significant angle strain [3] [4]. The methano bridge (C₁-C₇-C₄) in norbornene derivatives exhibits a characteristic tilt, creating a dihedral angle of approximately 8.7° between the H-C₁-C₄ plane and the C₁-C₇-C₄ plane [6]. This unique structural feature contributes to the molecule's reactivity characteristics [6].

Endo versus Exo Isomerism in Bicyclo[2.2.1]heptene Systems

The bicyclo[2.2.1]heptene framework exhibits distinctive stereochemical behavior through endo and exo isomerism, which represents a fundamental aspect of norbornene chemistry [7] [8] [9]. These stereoisomers differ in the spatial arrangement of substituents relative to the bicyclic bridge system [8].

In the endo configuration, substituents are oriented toward the bicyclic bridge, while in the exo configuration, substituents point away from the bridge [8]. This stereochemical distinction has profound implications for chemical reactivity and physical properties [7] [10] [11].

Nuclear magnetic resonance spectroscopy provides reliable methods for distinguishing endo and exo isomers in bicyclo[2.2.1]heptene systems [9] [12]. The anisotropy effect of the norbornene ring significantly influences proton chemical shifts, with endo and exo isomers showing characteristic splitting patterns [7] [12]. One-dimensional nuclear Overhauser effect spectroscopy, correlation spectroscopy, and heteronuclear multiple quantum coherence techniques enable definitive stereochemical assignments [12].

Computational studies reveal substantial rate differences between endo and exo isomers in various chemical transformations [11]. Quantum chemical calculations demonstrate that exo norbornene isomers generally exhibit enhanced reactivity in inverse electron-demand Diels-Alder reactions compared to their endo counterparts [11]. This reactivity difference stems from distinct electronic and steric environments around the reactive sites [13] [11].

The endo versus exo selectivity in Diels-Alder reactions involving bicyclo[2.2.1]heptene systems follows predictable patterns based on molecular orbital theory [7] [8]. While endo products often form preferentially under kinetic control, exo products typically represent the thermodynamically more stable isomers [7]. Recent computational studies have identified design principles for achieving exo-exclusive Diels-Alder reactions through careful substituent selection [13].

Computational Modeling of Steric and Electronic Effects

Computational modeling techniques provide comprehensive insights into the steric and electronic properties of bicyclo[2.2.1]heptene derivatives [14] [15] [6]. Density functional theory calculations enable detailed analysis of molecular geometries, electronic structures, and reaction mechanisms [14] [15] [11].

Molecular orbital calculations reveal the unique electronic structure characteristics of the bicyclo[2.2.1]heptene system [6] [16]. The bridged structure creates distinctive orbital interactions that influence both ground state properties and reactivity patterns [6]. Electronic structure studies demonstrate that the seven-member carbon skeleton experiences significant changes as double bonds are progressively saturated [6].

Quantum mechanical studies using second-order Møller-Plesset perturbation theory and Hartree-Fock calculations with 6-31G(d) basis sets provide accurate geometries for bicyclic systems [3] [4]. These calculations reveal that the ethano ring experiences greater structural changes compared to the methano bridge during chemical transformations [6].

Computational analysis of steric effects demonstrates that the bulky norbornane structure induces conformational constraints through multiple mechanisms [3] [4]. Primary steric interactions arise directly from the bicyclic framework, while secondary effects result from restricted substituent orientations [3]. These computational findings align with experimental observations from nuclear magnetic resonance spectroscopy and X-ray crystallography [3] [4].

Density functional theory studies of bicyclo[2.2.1]heptane derivatives designed for high-energy applications reveal structure-property relationships critical for molecular design [14]. Computational modeling enables prediction of impact sensitivity and energetic properties based on molecular structure modifications [14].

Advanced computational methods, including palladium-catalyzed reaction mechanisms, demonstrate activation barriers and rate-limiting steps in bicyclic system transformations [15]. These studies reveal that protonation typically represents the rate-limiting step with overall barriers of approximately 28.5 kilocalories per mole [15].

Traditional Esterification Routes for Norbornene Derivatives

Traditional synthetic approaches to 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate primarily rely on well-established esterification methodologies that have been refined over decades of research. The most widely employed method involves the direct esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethylene glycol under acidic conditions [2]. This reaction typically utilizes sulfuric acid or para-toluenesulfonic acid as catalysts, operating at temperatures between 70-80°C to achieve yields ranging from 85-92% with excellent purity levels exceeding 95% [2].

The ethylene oxide addition route represents another fundamental approach, where norbornene carboxylate derivatives react directly with ethylene oxide in the presence of Lewis acid catalysts, particularly boron trifluoride . This method operates under milder temperature conditions (0-50°C) and consistently delivers high yields (90-95%) with superior purity levels . The reaction mechanism involves the nucleophilic attack of the carboxylate oxygen on the ethylene oxide ring, followed by ring opening to form the desired hydroxyethyl ester functionality.

Acid-catalyzed esterification of methyl 5-norbornene-2-carboxylate has been extensively studied, particularly focusing on the stereoselective aspects of the transformation [2] [3]. Research has demonstrated that endo-rich starting materials can be converted to exo-enriched products through careful control of reaction conditions, with sodium tert-butoxide proving particularly effective for achieving 82% exo selectivity at room temperature [2] [3]. This stereochemical control is crucial because the exo isomer exhibits significantly different reactivity patterns compared to the endo form.

The Diels-Alder cycloaddition approach remains fundamental to norbornene derivative synthesis, involving the reaction between cyclopentadiene and appropriate dienophiles under thermal conditions [4] [5]. While this method typically operates at elevated temperatures (120-180°C), it provides access to diverse structural variants with yields ranging from 70-90% [4] [5]. The stereoselective nature of the Diels-Alder reaction inherently favors endo products due to secondary orbital overlap, though subsequent isomerization can provide access to exo isomers [2].

Modern Catalytic Approaches for Hydroxyethyl Functionalization

Contemporary synthetic methodologies have introduced sophisticated catalytic systems that offer enhanced selectivity and milder reaction conditions. Titanium-based catalytic esterification has emerged as a particularly effective approach for synthesizing norbornene dicarboxylates [6]. This methodology achieves exceptional yields (90-95%) with high regioselectivity, producing colorless to light yellow products with purities exceeding 95% [6]. The titanium catalyst facilitates the esterification process while minimizing side reactions such as retro-Diels-Alder decomposition that can lead to maleate byproducts.

Palladium/norbornene cooperative catalysis represents a revolutionary advancement in synthetic methodology, enabling simultaneous functionalization at both ortho and ipso positions of aromatic substrates [7] [8]. This approach, originally developed by Catellani, utilizes norbornene as a mediator to control reaction selectivity through the formation of unique aryl-norbornyl-palladacycle intermediates [7] [8]. The methodology has been successfully adapted for meta-selective functionalization, achieving yields of 70-90% under mild conditions with excellent functional group tolerance [9].

Iridium-phenanthroline catalytic systems have demonstrated remarkable efficacy for γ-functionalization of primary carbon-hydrogen bonds directed by hydroxyl groups [10]. This methodology employs dihydridosilane reagents that serve dual roles: forming silyl ether directing groups and facilitating subsequent carbon-hydrogen bond functionalization [10]. The process operates under mild conditions and exhibits exceptional selectivity for primary over secondary carbon-hydrogen bonds, achieving yields of 75-95% [10].

Copper(II)/organic hydrogen atom transfer systems provide an alternative approach for site-selective functionalization of heterobenzylic carbon-hydrogen bonds [11]. These systems utilize dialkyl azodicarboxylate reagents as radical traps, enabling selective amination with yields ranging from 60-85% [11]. The copper catalyst enhances reactivity at heterobenzylic positions while maintaining high selectivity in the presence of weaker benzylic carbon-hydrogen bonds.

Enzymatic approaches using porcine liver esterase and other biocatalysts have gained prominence for their exceptional stereoselectivity [12]. These methods enable the resolution of racemic norbornene esters to produce enantiomerically pure products with ee values exceeding 95% [12]. While reaction times are typically longer (24-48 hours), the environmental benefits and exceptional stereochemical control make these approaches highly attractive for specialized applications.

Purification Techniques and Yield Optimization Strategies

Effective purification strategies are essential for obtaining high-quality 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate suitable for various applications. Column chromatography using silica gel with hexane/ethyl acetate gradient elution systems represents the most versatile purification method . This technique routinely achieves purities exceeding 95% with recovery yields of 80-90%, effectively removing unreacted starting materials and stereoisomeric impurities .

High-performance liquid chromatography provides the highest resolution purification capability, particularly for separating stereoisomeric mixtures [6]. Utilizing C18 columns with acetonitrile/water mobile phases and ultraviolet detection at 210-260 nanometers, this method can achieve purities exceeding 98% with recovery yields of 85-95% [6]. The technique is particularly valuable for analytical purity assessment and small-scale preparative separations.

Fractional distillation under reduced pressure offers an efficient method for large-scale purification, particularly effective for removing low boiling point solvents and volatile impurities [13]. While typically achieving purities around 90%, this method provides excellent recovery yields (75-85%) and is well-suited for industrial applications [13]. Temperature control is critical to prevent thermal decomposition of the bicyclic structure.

Recrystallization from ethanol/water mixtures proves particularly effective for removing polar impurities and achieving high crystalline purity . This method can achieve purities exceeding 95%, though recovery yields are typically lower (70-80%) due to solubility losses . The technique is especially valuable when high-purity crystalline material is required for subsequent synthetic transformations.

Liquid-liquid extraction using saturated hydrocarbons (C3-C30) provides an efficient method for removing catalyst residues and ionic impurities [14]. This approach achieves purities exceeding 85% with excellent recovery yields (85-92%) and is particularly valuable for industrial-scale operations where catalyst recovery is economically important [14].

Yield optimization strategies focus on controlling key reaction parameters including temperature, catalyst loading, and reaction stoichiometry. Optimal temperature control typically involves maintaining reaction temperatures between 70-80°C for traditional esterifications, while modern catalytic approaches often operate effectively at room temperature [6]. Catalyst loading optimization has revealed that 1-10 mole percent catalyst loadings provide optimal balance between reaction rate and cost-effectiveness [6] [10].

Solvent selection plays a crucial role in yield optimization, with anhydrous conditions being essential for esterification reactions [2]. Tetrahydrofuran and dichloromethane have proven particularly effective as reaction media, providing appropriate polarity while maintaining anhydrous conditions . Reaction time optimization studies indicate that 3-6 hours typically provides optimal conversion for modern catalytic methods, while traditional approaches may require 12-24 hours for complete conversion [6].

Comparative Analysis of Synthetic Pathways from Literature

Comprehensive analysis of synthetic methodologies reveals distinct advantages and limitations for each approach. Traditional acid-catalyzed esterification demonstrates excellent scalability and cost-effectiveness, achieving overall yields of 75-85% in 12-24 hours [2]. The high cost-effectiveness and excellent scalability make this approach particularly attractive for large-scale industrial production, though environmental concerns regarding acid waste disposal must be considered .

Ethylene oxide addition methodology provides superior yields (85-90%) in significantly shorter reaction times (3-6 hours) . The excellent product quality (>95% purity) and low environmental impact make this approach highly attractive, though medium cost-effectiveness due to specialized reagent requirements may limit widespread adoption . The method's good scalability positions it as an excellent compromise between efficiency and practicality.

Modern palladium/norbornene catalysis offers unique synthetic capabilities, particularly for dual functionalization strategies [7] [8]. While yields are moderate (70-80%) and scalability remains limited due to catalyst costs, the method's low environmental impact through catalyst recovery and exceptional selectivity make it valuable for specialized applications [7] [8]. The approach is particularly suited for research applications where synthetic versatility outweighs economic considerations.

Enzymatic resolution methods provide unmatched stereochemical control, delivering single enantiomers in 80-90% yield [12]. The very low environmental impact and excellent product quality (>95% enantiomeric excess) make these approaches ideal for pharmaceutical applications [12]. However, longer reaction times (24-48 hours) and medium cost-effectiveness limit their use to high-value applications where stereochemical purity is paramount.

One-pot Diels-Alder/esterification sequences offer excellent scalability and high cost-effectiveness, though overall yields are typically lower (65-75%) [4] [5]. The approach's excellent scalability and moderate environmental impact make it attractive for industrial applications where some yield sacrifice is acceptable in exchange for process simplification [4] [5].

Recent literature trends indicate increasing emphasis on sustainable synthetic methodologies, with particular focus on catalyst recovery and waste minimization [7] [12]. Computational studies have provided valuable insights into reaction mechanisms, enabling rational catalyst design and reaction optimization [9]. The development of flow chemistry approaches has shown promise for improving reaction control and scalability, particularly for modern catalytic methodologies [7].

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Dates

Last modified: 08-16-2023

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